Vaneprim - 81523-49-1

Vaneprim

Catalog Number: EVT-428436
CAS Number: 81523-49-1
Molecular Formula: C23H28N4O8S
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Vaneprim involves multiple steps and specific reagents to ensure the desired chemical structure is achieved. Although detailed synthetic pathways for Vaneprim are not extensively documented in the available literature, a general approach to synthesizing similar compounds can be outlined:

  1. Reagents and Conditions: The synthesis typically begins with the selection of appropriate starting materials, which may include various organic solvents and reagents such as amines, halides, or acids.
  2. Reaction Environment: Reactions may be conducted under controlled temperatures and pressures, often utilizing techniques such as refluxing or stirring under inert atmospheres to prevent unwanted side reactions.
  3. Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the target compound effectively.

For instance, a related synthesis process involves using triethylamine as a catalyst in tetrahydrofuran, where specific ratios of reactants are critical for successful yield and purity .

Molecular Structure Analysis

Vaneprim's molecular structure can be analyzed using various spectroscopic techniques. While specific structural data for Vaneprim is not readily available, compounds in its class often exhibit complex structures characterized by multiple functional groups.

  1. Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly used to confirm molecular structures.
  2. Structural Features: It is likely that Vaneprim contains aromatic rings or heterocycles that contribute to its biological activity.

The molecular formula and exact structure would typically be derived from empirical data obtained through these analytical techniques.

Chemical Reactions Analysis

Vaneprim can undergo various chemical reactions typical of pharmaceutical compounds. These may include:

  1. Nucleophilic Substitution: Common in compounds with halide substituents, allowing for modifications that enhance efficacy or reduce toxicity.
  2. Oxidation-Reduction Reactions: Important for activating or deactivating certain functional groups within the molecule.
  3. Hydrolysis: This reaction can affect stability and bioavailability, particularly for prodrugs that require metabolic conversion to their active forms.

Understanding these reactions is crucial for optimizing the compound's pharmacological properties .

Mechanism of Action

The mechanism of action of Vaneprim is expected to involve interactions at the molecular level with specific biological targets, such as enzymes or receptors.

  1. Target Interaction: The compound likely binds to particular receptors or enzymes, modulating their activity either by inhibition or activation.
  2. Signal Transduction Pathways: This binding triggers a cascade of biochemical events leading to therapeutic effects, which could include anti-inflammatory responses or modulation of neurotransmitter levels.

Detailed studies would be necessary to elucidate the precise mechanism through experimental assays and computational modeling .

Physical and Chemical Properties Analysis

Vaneprim's physical and chemical properties significantly influence its pharmacokinetics and pharmacodynamics:

  1. Solubility: The solubility profile in various solvents is essential for formulation development.
  2. Melting Point: This property provides insight into the purity and stability of the compound.
  3. Stability: Chemical stability under different pH conditions and temperatures must be assessed for effective storage and use.

Typical data points would include melting point ranges, solubility in water versus organic solvents, and stability under light exposure .

Applications

Vaneprim has potential applications in several areas:

  1. Therapeutic Uses: It may be utilized in treating specific diseases or conditions based on its mechanism of action.
  2. Research Applications: As a model compound, it could serve in studies aimed at understanding similar drug interactions or mechanisms.
  3. Diagnostic Tools: If applicable, it may also find use in diagnostic applications where its binding properties can aid in imaging or detecting biological markers.

Further research is required to explore these applications fully and validate their efficacy through clinical trials .

Introduction to Vaneprim in the Context of Antimicrobial Resistance

Emergence of Glycopeptide Antibiotics in Combating Gram-Positive Pathogens

Glycopeptide antibiotics represent a critical line of defense against Gram-positive pathogens, with vancomycin serving as the therapeutic cornerstone since its introduction in 1958. These antibiotics target bacterial cell wall synthesis through precise molecular recognition of the acyl-d-alanyl-d-alanine (d-Ala-d-Ala) terminus of peptidoglycan precursors, effectively sequestering the substrate from transpeptidation and transglycosylation reactions essential for cell wall integrity [1] [8]. The molecular architecture of glycopeptides features a complex heptapeptide scaffold with extensive oxidative cross-linking that creates the binding pocket for d-Ala-d-Ala recognition, stabilized by hydrophobic van der Waals contacts and hydrogen bonding [8]. This mechanism exhibits selective activity against Gram-positive bacteria due to their exposed peptidoglycan layer, contrasting with Gram-negative organisms protected by an outer lipopolysaccharide membrane impermeable to large biomolecules [8]. The clinical landscape transformed with teicoplanin's introduction (1988), featuring a lipophilic acyl side chain that enhanced membrane anchoring and pharmacokinetic properties, establishing a structural paradigm for future glycopeptide development [1] [8].

Table 1: Evolution of Glycopeptide Antibiotics

GenerationRepresentative CompoundsStructural FeaturesTarget Pathogens
First GenerationVancomycin, TeicoplaninDisaccharide (Vancomycin), Lipoglycopeptide (Teicoplanin)MRSA, Streptococci, Sensitive Enterococci
Second GenerationTelavancin, Oritavancin, DalbavancinHydrophobic side chains, Additional glycosylationVRSA, VRE, Multi-drug resistant Staphylococci
Experimental AgentsVaneprimSulfonated structure, Trimethoxybenzyl moietyHighly resistant Gram-positive pathogens

Vaneprim's Role in Addressing Vancomycin-Resistant Enterococci (VRE) and Staphylococcus aureus (VRSA)

The emergence of vancomycin-resistant enterococci (VRE) in 1988 marked a critical turning point in antimicrobial resistance, with E. faecium demonstrating particularly alarming resistance patterns exceeding 80% in certain healthcare-associated infections by 2014 [2] [6] [9]. Resistance mechanisms crystallized into distinct phenotypes (VanA-VanE), with VanA and VanB predominating through enzymatic reprogramming of peptidoglycan biosynthesis. These resistance determinants replace the d-Ala-d-Ala terminus with d-alanyl-d-lactate (d-Ala-d-Lac) or d-alanyl-d-serine (d-Ala-d-Ser), reducing glycopeptide binding affinity by up to 1000-fold [6] [8]. Vaneprim (C₂₃H₂₈N₄O₈S; molecular weight 520.557 g/mol) emerges against this backdrop with a sulfonated structure featuring a trimethoxybenzyl moiety that may circumvent traditional resistance mechanisms [10]. Its structural divergence from classical glycopeptides is significant: while maintaining hydrogen bond donor capacity (4 donors) and complex atomic arrangement (36 heavy atoms), it lacks the characteristic glycosylation and peptide cross-linking of vancomycin-type scaffolds [10]. This novel architecture positions Vaneprim as a potential alternative for bloodstream infections (BSIs) where VRE colonization presents a critical risk factor, increasing BSI probability 9.78-fold in colonized patients [9].

Table 2: Resistance Mechanisms in Gram-Positive Pathogens

Resistance TypeGenetic DeterminantsMechanism of ActionImpact on Glycopeptides
VanAvanA gene cluster (Tn1546)d-Ala-d-Lac synthesisHigh-level Vancomycin/Teicoplanin resistance (MIC ≥64 μg/mL)
VanBvanB operond-Ala-d-Lac synthesisVariable Vancomycin resistance (4-≥1000 μg/mL), Teicoplanin susceptible
VanCIntrinsic to E. gallinarum/casseliflavusd-Ala-d-Ser synthesisLow-level intrinsic resistance
Altered PBPsMecA gene complexLow-affinity penicillin-binding proteinsCross-resistance to β-lactams, synergy impairment

Research Significance: Bridging Knowledge Gaps in Peptidoglycan Synthesis Inhibition

Vaneprim's research significance extends beyond clinical application to fundamental microbiology, particularly regarding unresolved questions in peptidoglycan synthesis inhibition. Early investigations with Gaffkya homari membrane preparations revealed that vancomycin specifically inhibited peptidoglycan synthesis when uridine diphosphate-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) served as substrate, but not with tetrapeptide or tripeptide precursors [3]. This substrate specificity correlated with vancomycin's binding affinity for pentapeptide termini through hydrogen bonding networks [3]. Vaneprim's sulfonated structure suggests potential divergence from this classical model, possibly through interference with phospho-MurNAc-pentapeptide translocase (MraY) or subsequent transglycosylation steps. Evidence for alternative mechanisms exists in damaged glycopeptide derivatives that retain antibacterial activity despite compromised d-Ala-d-Ala binding, implying secondary targets in cell wall biosynthesis [1]. Additionally, hydrophobic glycopeptide derivatives demonstrate markedly reduced induction of van resistance systems in Streptomyces coelicolor models while maintaining potent antibacterial activity, suggesting that evasion of resistance induction pathways represents a viable antibacterial strategy [1]. Vaneprim research thus bridges crucial gaps between classical glycopeptide action and next-generation inhibitors that bypass resistance through novel target engagement or stealth properties against resistance induction systems.

Properties

CAS Number

81523-49-1

Product Name

Vaneprim

IUPAC Name

[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-(3-ethoxy-4-hydroxyphenyl)methanesulfonic acid

Molecular Formula

C23H28N4O8S

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C23H28N4O8S/c1-5-35-17-11-14(6-7-16(17)28)22(36(29,30)31)27-23-25-12-15(21(24)26-23)8-13-9-18(32-2)20(34-4)19(10-13)33-3/h6-7,9-12,22,28H,5,8H2,1-4H3,(H,29,30,31)(H3,24,25,26,27)

InChI Key

HCHKZQYFQOONNE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC2=NC=C(C(=N2)N)CC3=CC(=C(C(=C3)OC)OC)OC)S(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.